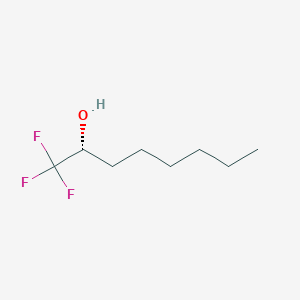
2-n-Pentyloxy-2-phenyl-4-methylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-n-Pentyloxy-2-phenyl-4-methylmorpholine, also known as PPMM, is a chemical compound that belongs to the class of morpholine derivatives. PPMM is widely used in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
2-n-Pentyloxy-2-phenyl-4-methylmorpholine inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. 2-n-Pentyloxy-2-phenyl-4-methylmorpholine also modulates the activity of ion channels and receptors by binding to specific sites on their surface.
Biochemical and Physiological Effects:
2-n-Pentyloxy-2-phenyl-4-methylmorpholine has been shown to have a wide range of biochemical and physiological effects. It enhances cognitive function and memory in animal models. 2-n-Pentyloxy-2-phenyl-4-methylmorpholine also has neuroprotective effects and can prevent neuronal damage caused by oxidative stress. 2-n-Pentyloxy-2-phenyl-4-methylmorpholine has anti-inflammatory properties and can reduce inflammation in animal models of inflammatory diseases. 2-n-Pentyloxy-2-phenyl-4-methylmorpholine also has antitumor activity and can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-n-Pentyloxy-2-phenyl-4-methylmorpholine has several advantages for use in lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, which makes it an excellent tool for studying cholinergic neurotransmission. 2-n-Pentyloxy-2-phenyl-4-methylmorpholine is also relatively easy to synthesize and purify, which makes it readily available for research. However, 2-n-Pentyloxy-2-phenyl-4-methylmorpholine has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. 2-n-Pentyloxy-2-phenyl-4-methylmorpholine can also be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on 2-n-Pentyloxy-2-phenyl-4-methylmorpholine. One area of research is the development of new drugs and therapeutic agents based on the structure of 2-n-Pentyloxy-2-phenyl-4-methylmorpholine. Another area of research is the study of the effects of 2-n-Pentyloxy-2-phenyl-4-methylmorpholine on the immune system and its potential use in the treatment of autoimmune diseases. 2-n-Pentyloxy-2-phenyl-4-methylmorpholine can also be used as a tool to study the role of acetylcholinesterase in the development of Alzheimer's disease. Finally, 2-n-Pentyloxy-2-phenyl-4-methylmorpholine can be used in the study of ion channels and receptors and their role in the development of new drugs and therapeutic agents.
Conclusion:
2-n-Pentyloxy-2-phenyl-4-methylmorpholine is a chemical compound that has a wide range of applications in scientific research. It is a potent and selective inhibitor of acetylcholinesterase and has several biochemical and physiological effects. 2-n-Pentyloxy-2-phenyl-4-methylmorpholine has advantages and limitations for use in lab experiments and has several future directions for research. The unique chemical structure and properties of 2-n-Pentyloxy-2-phenyl-4-methylmorpholine make it an important tool for the study of biological and chemical processes in cells.
Méthodes De Synthèse
The synthesis of 2-n-Pentyloxy-2-phenyl-4-methylmorpholine involves the reaction of 2-phenyl-4-methylmorpholine with pentyloxy chloride in the presence of a base. The reaction is carried out under controlled conditions, and the product is purified using column chromatography. The yield of 2-n-Pentyloxy-2-phenyl-4-methylmorpholine obtained from this method is high, and the purity is excellent.
Applications De Recherche Scientifique
2-n-Pentyloxy-2-phenyl-4-methylmorpholine has a wide range of applications in scientific research. It is used as a chemical probe to study the biological and chemical processes in cells. 2-n-Pentyloxy-2-phenyl-4-methylmorpholine is also used as a ligand for the development of new drugs and therapeutic agents. 2-n-Pentyloxy-2-phenyl-4-methylmorpholine is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-n-Pentyloxy-2-phenyl-4-methylmorpholine is also used in the study of the structure and function of ion channels and receptors.
Propriétés
Numéro CAS |
120813-97-0 |
|---|---|
Nom du produit |
2-n-Pentyloxy-2-phenyl-4-methylmorpholine |
Formule moléculaire |
C16H25NO2 |
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
4-methyl-2-pentoxy-2-phenyl-1,3-oxazinane |
InChI |
InChI=1S/C16H25NO2/c1-3-4-8-12-18-16(15-9-6-5-7-10-15)17-14(2)11-13-19-16/h5-7,9-10,14,17H,3-4,8,11-13H2,1-2H3 |
Clé InChI |
PJACKUKSEUXVRQ-UHFFFAOYSA-N |
SMILES |
CCCCCOC1(NC(CCO1)C)C2=CC=CC=C2 |
SMILES canonique |
CCCCCOC1(NC(CCO1)C)C2=CC=CC=C2 |
Synonymes |
2-n-pentyloxy-2-phenyl-4-methylmorpholine 2-PPMM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



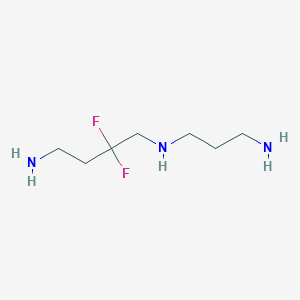
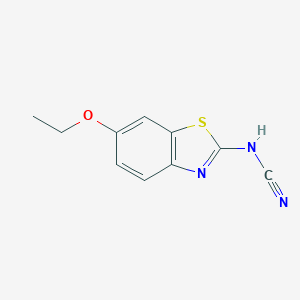
![2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole](/img/structure/B38710.png)

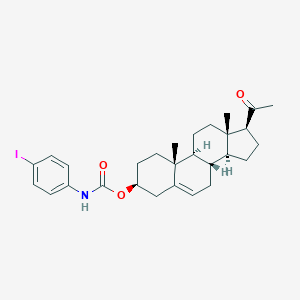
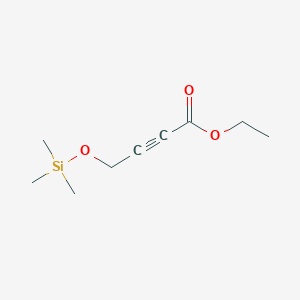
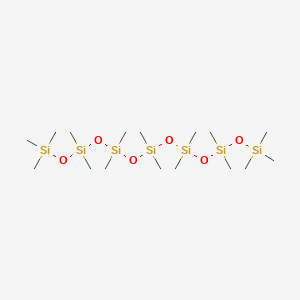
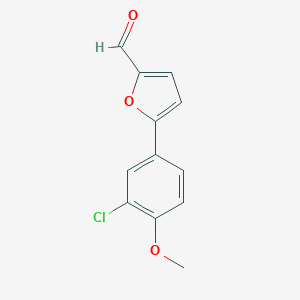

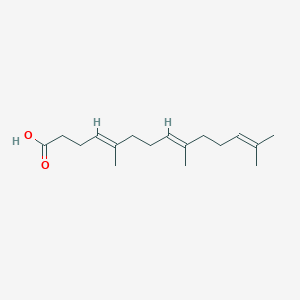
![(2-Cyclohexyl-1-[4-(1-hydroxy-1-methyl-ethyl)-5-oxo-tetrahydro-furan-2-YL]-ethyl)-carbamic acid tert-butyl ester](/img/structure/B38729.png)
![5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde](/img/structure/B38731.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B38734.png)
